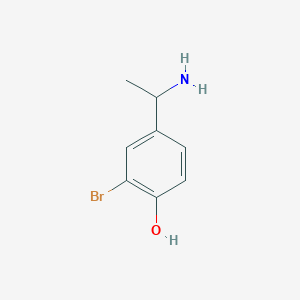

4-(1-Aminoethyl)-2-bromophenol

Description

Contextual Significance within Substituted Phenol (B47542) and Aminoaryl Chemistry

Substituted phenols are a class of compounds that are indispensable to various sectors, including human health and agriculture. mdpi.com The specific arrangement of substituents on the phenolic ring dramatically influences the molecule's properties and reactivity. scielo.br In 4-(1-Aminoethyl)-2-bromophenol, the presence of a bromine atom and an aminoethyl group on the phenol core creates a multifunctional platform.

The bromine atom can serve as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties. soton.ac.uk The aminoaryl motif, particularly the chiral 1-aminoethyl side chain, is a key feature in many biologically active molecules and can be instrumental in forming chiral ligands or acting as a key pharmacophore. The synthesis of such polysubstituted phenols with complete regiochemical control is a significant challenge in organic chemistry. mdpi.com

The inherent properties of this compound, such as its potential for hydrogen bonding and its specific electronic profile, make it a valuable building block. The interplay between the electron-donating hydroxyl and amino groups and the electron-withdrawing bromine atom on the aromatic ring dictates its reactivity in various chemical transformations.

Role in Contemporary Organic Synthesis Paradigms

Modern organic synthesis is increasingly driven by the need for efficiency, selectivity, and sustainability. unige.chacs.orgacs.org The synthesis of complex molecules like this compound benefits from and contributes to the development of novel synthetic methodologies.

Contemporary strategies that are relevant to the synthesis of this compound include:

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation of phenols allows for the regioselective introduction of substituents, potentially offering a more atom-economical route to compounds like this compound.

Asymmetric Synthesis: The chiral center in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. libretexts.org This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. The development of enantioselective methods for the synthesis of α-arylethylamines is a significant area of research. acs.org

Late-Stage Functionalization: The ability to introduce the bromo or aminoethyl groups at a late stage in a synthetic sequence is highly desirable, as it allows for the rapid generation of analogues for biological screening.

The table below outlines a representative contemporary synthetic approach to a related chiral amino alcohol, highlighting the types of reactions and conditions that are at the forefront of organic synthesis.

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) |

| 1 | Imine Formation | Salicylaldehyde, (R)-α-Methylbenzylamine, Toluene, Dean-Stark | Chiral Imine | 95 |

| 2 | Grignard Addition | Methylmagnesium Bromide, THF, -78 °C to rt | Chiral Amino Alcohol | 85 |

| 3 | Hydrogenolysis | H₂, Pd/C, Methanol | (R)-2-(1-Aminoethyl)phenol | 98 |

This table is a representative example based on known synthetic transformations for similar compounds and is for illustrative purposes.

Historical Development of Related Synthetic Strategies and Mechanistic Insights

The synthesis of substituted phenols and aminoaryl compounds has a rich history, with foundational reactions paving the way for more advanced methodologies.

Historically, the synthesis of such compounds often relied on classical electrophilic aromatic substitution reactions on phenol or aniline (B41778) precursors. However, these methods often suffer from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers. The synthesis of specifically substituted phenols often required multi-step sequences involving protection-deprotection strategies and functional group interconversions.

The development of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, revolutionized the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aminoaryl compounds. bldpharm.com Similarly, reactions like the Suzuki-Miyaura coupling have been instrumental in modifying aryl halides.

Early methods for the synthesis of chiral amines often involved the resolution of racemic mixtures, which is inherently inefficient as it discards half of the material. The evolution of asymmetric synthesis, from the use of stoichiometric chiral reagents to the development of highly efficient catalytic methods, has been a major paradigm shift in the field. Mechanistic studies, often aided by computational chemistry, have been crucial in understanding the origins of selectivity in these reactions, enabling the design of more effective catalysts and reaction conditions.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-aminoethyl)-2-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYOICGOTJHSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 1 Aminoethyl 2 Bromophenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions. Its acidity allows for deprotonation to form a phenoxide, a potent nucleophile. Furthermore, the oxygen atom can participate in various coupling and cyclization reactions.

Etherification and Esterification Reactions

The hydroxyl group of 4-(1-Aminoethyl)-2-bromophenol can be readily converted into ethers and esters. These reactions typically proceed via the formation of a more nucleophilic phenoxide ion by treatment with a base.

Etherification: The Williamson ether synthesis is a common method for preparing aryl ethers from phenols. The reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by nucleophilic attack of the resulting phenoxide on an alkyl halide. The choice of base and solvent is crucial for optimizing the reaction conditions and yield. For a substrate like this compound, protection of the amino group may be necessary to prevent side reactions.

Esterification: Phenols can be esterified by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk This method is generally more effective for phenols than direct Fischer esterification with carboxylic acids, which is often too slow to be practical for preparation purposes. chemguide.co.uk

Table 1: Representative Etherification and Esterification Reactions of Phenols

| Reaction Type | Electrophile | Typical Base | Typical Solvent | Product |

|---|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH3I, CH3CH2Br) | NaH, K2CO3 | DMF, Acetonitrile | Aryl Ether |

| Esterification | Acyl Chloride (e.g., CH3COCl) | Pyridine, Et3N | CH2Cl2, THF | Aryl Ester |

| Esterification | Acid Anhydride (e.g., (CH3CO)2O) | Pyridine, NaOAc | (None or Pyridine) | Aryl Ester |

Oxidative Coupling and Cyclization Pathways

Phenols are susceptible to oxidative coupling reactions, which can form new carbon-carbon or carbon-oxygen bonds. wikipedia.org These reactions typically proceed through phenoxy radical intermediates generated by a one-electron oxidant. nih.gov For this compound, the substitution pattern influences the regioselectivity of the coupling. The position ortho to the hydroxyl group (and meta to the aminoethyl group) is sterically unhindered, while the other ortho position is blocked by the bromine atom. The position para to the hydroxyl is occupied by the aminoethyl group.

Catalytic methods for oxidative coupling often employ transition metal complexes (e.g., based on iron, copper, or vanadium) or enzymes. nih.govcore.ac.uk The reaction can lead to homo-coupling (dimerization) or cross-coupling with other phenolic compounds. nih.govcore.ac.uk The outcome—forming C-C or C-O bonds—depends on the catalyst, solvent, and substrate electronic properties. nih.gov Computational studies using density functional theory (DFT) have been employed to understand the complex mechanisms of these reactions, which can involve radical-radical coupling or radical-anion pathways. unirioja.esresearchgate.net

Intramolecular cyclization is also a possibility, particularly if the amino group on the side chain can act as a nucleophile. After activation or transformation of another part of the molecule, the hydroxyl or amino group could potentially attack to form a heterocyclic ring system, although this would likely require specific reaction conditions designed to favor such a pathway.

Transformations of the Bromo Substituent

The bromo substituent on the aromatic ring is a key functional handle for introducing molecular diversity through a variety of well-established chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org It is widely used to synthesize biaryl compounds. libretexts.org The reaction requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org For bromophenol substrates, the reaction conditions can be optimized to achieve high yields, with microwave irradiation sometimes proving more effective than conventional heating. acs.org The reactivity order for aryl halides is typically I > OTf > Br >> Cl. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium complex and requires a base, such as triethylamine or potassium carbonate. wikipedia.org A variety of palladium sources, including Pd(OAc)2 and PdCl2, can be used. wikipedia.org The reaction conditions, including catalyst, ligand, base, and solvent, can be tailored for specific substrates to achieve high yields and stereoselectivity. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. organic-chemistry.org The reaction is highly valuable for the synthesis of aryl alkynes. Common palladium catalysts include Pd(PPh3)4 and PdCl2(PPh3)2. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base such as sodium tert-butoxide. wikipedia.orgrug.nl This transformation allows for the introduction of a wide range of nitrogen-containing functional groups. wikipedia.orgnih.gov

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)2) | Aryl-C | Pd(0) complex (e.g., Pd(PPh3)4), Ligand | Na2CO3, K3PO4, Cs2CO3 |

| Heck | Alkene (R-CH=CH2) | Aryl-C(sp2) | Pd(0) or Pd(II) salt (e.g., Pd(OAc)2), Ligand | Et3N, K2CO3 |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-C(sp) | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et3N, Piperidine) |

| Buchwald-Hartwig | Amine (R2NH) | Aryl-N | Pd(0) or Pd(II) complex, Ligand | NaOtBu, K3PO4, Cs2CO3 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. chemistrysteps.com However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the substituents present (hydroxyl and aminoethyl) are electron-donating or weakly deactivating, which makes the aromatic ring electron-rich. Consequently, the ring is deactivated towards SNAr. chemistrysteps.com Under standard conditions, this reaction is unlikely to proceed. Forcing conditions or the use of a very strong nucleophile might lead to reaction, but it would likely be inefficient and may proceed through alternative mechanisms like the benzyne pathway. chemistrysteps.com Recent research has explored strategies to activate electron-rich halophenols towards SNAr by generating a transient phenoxyl radical, which acts as a powerful electron-withdrawing group, significantly lowering the reaction barrier. nih.govosti.gov

Reductive Dehalogenation Methodologies

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful if the bromo group was used as a protecting or directing group during a synthetic sequence.

Catalytic Hydrogenation: A common and effective method is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.org Aryl bromides are generally reduced more readily than aryl chlorides under these conditions, allowing for selective dehalogenation. organic-chemistry.org The reaction is often performed under neutral conditions and is tolerant of many other functional groups. organic-chemistry.org

Metal-Free Reduction: Alternative methods that avoid heavy metals have been developed. One such protocol uses sodium sulfite in an aqueous medium. rsc.orgsemanticscholar.orgrsc.org This method is particularly suitable for substrates that can readily tautomerize, such as halogenated aminophenols. rsc.orgrsc.org The reaction proceeds under mild conditions (≤60 °C) and is environmentally benign. rsc.orgrsc.org

Table 3: Common Methods for Reductive Dehalogenation of Aryl Bromides

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H2 gas, Pd/C | Room temperature, atmospheric or elevated pressure, solvent (e.g., EtOH, EtOAc) | High efficiency, neutral conditions, good functional group tolerance. organic-chemistry.org |

| Transfer Hydrogenation | H-donor (e.g., Ammonium formate), Pd/C | Heated, solvent (e.g., MeOH, EtOH) | Avoids use of H2 gas, generally safe. |

| Sulfite Reduction | Na2SO3 | Aqueous medium, ambient to 60 °C | Metal-free, environmentally friendly, suitable for aminophenols. rsc.orgrsc.org |

Reactions Involving the 1-Aminoethyl Side Chain

The reactivity of the 1-aminoethyl side chain in this compound is primarily dictated by the nucleophilic nature of the primary amine and the presence of a chiral center. These features allow for a variety of chemical transformations, including functional group interconversions, stereochemical modifications, and the construction of new heterocyclic systems.

Amine Functional Group Interconversions (e.g., amidation, reductive amination)

The primary amine of this compound serves as a versatile handle for the synthesis of a diverse range of derivatives through functional group interconversions. Amidation and reductive amination are two of the most common and powerful methods for achieving this.

Amidation:

The reaction of the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides leads to the formation of stable amide derivatives. This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. chemguide.co.uk

While specific studies on the amidation of this compound are not extensively detailed in the surveyed literature, the general principles of this reaction are well-established. A variety of acyl chlorides can be employed to introduce different functionalities, thereby modifying the physicochemical properties of the parent molecule. The reaction conditions, such as solvent, temperature, and the choice of base, can influence the reaction rate and yield. hud.ac.uk

Reductive Amination:

Reductive amination, also known as reductive alkylation, provides a direct method for the synthesis of secondary and tertiary amines from primary amines. organicreactions.orgwikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices due to their selectivity. wikipedia.org

The application of reductive amination to this compound would allow for the introduction of a wide range of alkyl or arylalkyl groups at the nitrogen atom. The choice of the carbonyl compound and the reducing agent is crucial for the successful outcome of the reaction. researchgate.net For instance, the reaction with a simple aldehyde like formaldehyde in the presence of a reducing agent would yield the N,N-dimethylated derivative. More complex aldehydes and ketones can be used to introduce more elaborate substituents.

Interactive Data Table: Examples of Amine Functional Group Interconversions

| Transformation | Reagents and Conditions | Product |

| Amidation | Acyl chloride (R-COCl), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-(1-(3-bromo-4-hydroxyphenyl)ethyl)amide |

| Reductive Amination | Aldehyde or Ketone (R'-CO-R''), Reducing Agent (e.g., NaBH₃CN), Solvent (e.g., Methanol) | N-alkyl/N,N-dialkyl-4-(1-aminoethyl)-2-bromophenol |

Note: This table represents generalized reaction schemes. Specific experimental data for this compound was not available in the reviewed literature.

Stereochemical Transformations at the Chiral Center (e.g., epimerization, inversion)

The 1-aminoethyl side chain of this compound contains a chiral center at the carbon atom bearing the amino group. This stereocenter is of significant interest, particularly in the context of synthesizing enantiomerically pure compounds for biological applications. While specific studies detailing epimerization or inversion reactions at this center for this particular molecule are scarce, general methodologies for such transformations are well-established in organic chemistry.

Stereochemical transformations often involve a temporary change in the hybridization of the chiral carbon or a substitution reaction that proceeds with a defined stereochemical outcome. For instance, an inversion of configuration could potentially be achieved through a sequence of reactions, such as conversion of the amine to a suitable leaving group followed by nucleophilic substitution with inversion of stereochemistry (an SN2 reaction).

The development of stereoselective syntheses to access specific enantiomers of this compound and its derivatives is an active area of research. Biocatalytic methods, for example, using transaminases, have been explored for the asymmetric synthesis of related chiral amines. princeton.edu

Cyclization Reactions Utilizing the Aminoethyl Moiety

The 1-aminoethyl moiety, in conjunction with the phenolic hydroxyl group, provides a structural motif that can participate in intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are often driven by the formation of stable five-, six-, or seven-membered rings.

The specific type of heterocyclic system formed depends on the nature of the reagent used to link the amino and hydroxyl groups or a reaction that involves another part of the molecule. For example, reaction with a bifunctional electrophile could lead to the formation of a benzoxazine or a benzoxazepine ring system.

While the literature search did not yield specific examples of cyclization reactions starting directly from this compound, the synthesis of nitrogen-containing heterocyclic bromophenols from related starting materials has been reported. nih.govnih.gov These studies highlight the potential for the aminoethyl group to act as a key component in the construction of complex heterocyclic frameworks. The general strategy often involves the introduction of a suitable tether that can undergo intramolecular cyclization.

4 1 Aminoethyl 2 Bromophenol As a Strategic Building Block in Complex Molecular Construction

Precursor in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in 4-(1-Aminoethyl)-2-bromophenol makes it an ideal candidate for the synthesis of a range of heterocyclic compounds.

The β-arylethylamine moiety within this compound is a well-known precursor for the synthesis of nitrogen-containing heterocycles through classic cyclization reactions. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, could theoretically be employed to generate tetrahydroisoquinoline derivatives. Similarly, the Bischler-Napieralski reaction, which cyclizes β-arylethylamides, and the Pomeranz-Fritsch reaction, for the synthesis of isoquinolines, represent other plausible but underexplored avenues.

Table 1: Potential Reactions for Nitrogen-Containing Heterocycle Synthesis

| Reaction Name | Reactant with this compound | Potential Product Class |

| Pictet-Spengler | Aldehydes, Ketones | Tetrahydroisoquinolines |

| Bischler-Napieralski | Acylating Agents | Dihydroisoquinolines |

| Pomeranz-Fritsch | Aminoacetaldehyde dimethyl acetal | Isoquinolines |

The phenolic hydroxyl group, in conjunction with the other functionalities, could be utilized in the synthesis of oxygen-containing heterocycles. Intramolecular cyclization reactions, potentially after modification of the aminoethyl side chain, could lead to the formation of benzofuran or chromene derivatives. However, specific protocols for such transformations using this particular starting material are not documented.

The dual functionality of this compound could also be leveraged to construct hybrid heterocyclic systems containing both nitrogen and oxygen atoms. For example, condensation reactions involving the amine and hydroxyl groups with appropriate bifunctional reagents could yield benzoxazine or other related fused heterocyclic scaffolds.

Scaffold for Natural Product Core Structure Synthesis

Many natural products contain substituted phenolic and heterocyclic moieties. The structural motifs present in this compound could theoretically serve as a foundational element in the total synthesis of certain alkaloids or other classes of bioactive natural products. The chiral center offers a point of entry for stereocontrolled syntheses. Nevertheless, there are no published reports of its use in this context.

Intermediate in Advanced Functional Material Precursors (Excluding Polymer Properties)

The combination of a brominated phenol (B47542) and an amino group suggests that this compound could be a precursor for advanced functional materials. The bromine atom allows for the introduction of this molecule into larger systems through cross-coupling reactions, while the amino and hydroxyl groups could be used for further derivatization to create molecules with specific electronic or optical properties. As with the other potential applications, there is a lack of concrete research demonstrating its use in this area.

Advanced Computational and Theoretical Investigations of 4 1 Aminoethyl 2 Bromophenol

Quantum Chemical Characterization of Molecular Geometry and Conformational Landscape

The three-dimensional structure and conformational flexibility of 4-(1-Aminoethyl)-2-bromophenol are crucial determinants of its chemical behavior. The molecule possesses several rotatable bonds, primarily the C-C bond of the ethyl group and the C-N bond, leading to a complex conformational landscape. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy barriers between them.

It is anticipated that the lowest energy conformers will adopt a staggered arrangement along the C-C and C-N bonds to minimize torsional strain. The presence of the hydroxyl and amino groups allows for the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations. A systematic conformational search, varying the dihedral angles of the rotatable bonds, would be necessary to precisely map the potential energy surface.

Table 1: Postulated Low-Energy Conformers of this compound based on Analogous Systems

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) (Estimated) | Key Interactions |

| I | ~60° (gauche) | 0.0 | Potential for weak intramolecular H-bond (OH...N) |

| II | ~180° (anti) | 0.5 - 1.5 | Minimized steric hindrance |

| III | ~-60° (gauche) | 0.2 - 1.0 | Potential for weak intramolecular H-bond (OH...N) |

Note: The relative energies are hypothetical and serve to illustrate the likely energetic ordering based on studies of related phenethylamines.

Elucidation of Reaction Mechanisms and Transition State Energies for Transformations

Understanding the reaction mechanisms involving this compound is key to predicting its chemical transformations. Computational chemistry provides powerful tools to map reaction pathways and calculate the energies of transition states, which are the energetic bottlenecks of chemical reactions. While specific transition state energies for this molecule are not documented, general mechanistic pathways can be inferred from studies on related substituted phenols and phenethylamines. nih.govacs.orgmdpi.comacs.org

One important reaction type for phenols is electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. savemyexams.comyoutube.comkhanacademy.orgyoutube.com In this compound, the 2-position is blocked by a bromine atom, and the 4-position is occupied by the aminoethyl group. Therefore, electrophilic attack is most likely to occur at the 6-position. The amino group of the side chain can also undergo various reactions, such as acylation or alkylation.

Computational studies on the oxidation of chlorophenols have detailed the formation of radical species and their subsequent coupling reactions. acs.org A similar process could be envisioned for this compound, where oxidation could lead to the formation of a phenoxy radical, a highly reactive intermediate. The calculation of transition state energies for such processes would require dedicated DFT studies.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of this compound dictates its reactivity and spectroscopic properties. The molecule combines an electron-rich aromatic ring, substituted with both electron-donating (hydroxyl and amino) and electron-withdrawing (bromo) groups. This combination creates a nuanced electronic environment.

Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the charge distribution and bonding interactions within the molecule. researchgate.net Such an analysis would likely reveal a significant negative charge on the oxygen atom and a delocalization of charge across the aromatic ring. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the phenol (B47542) ring, indicating its nucleophilic character. The lowest unoccupied molecular orbital (LUMO) would be the primary acceptor site for electrons in reactions with electrophiles.

Prediction of Reactivity Patterns and Selectivity Profiles in Organic Reactions

The electronic and steric features of this compound allow for the prediction of its reactivity in various organic reactions. The phenol moiety is susceptible to electrophilic attack, and as previously mentioned, the 6-position is the most likely site for substitution. savemyexams.comyoutube.com

The reactivity of the phenol ring is significantly enhanced by the hydroxyl group. For instance, bromination of phenol typically occurs readily without a catalyst. khanacademy.orgyoutube.com Given the presence of a bromine atom already on the ring, further bromination would likely proceed at the 6-position.

The amino group on the ethyl side chain provides a site for nucleophilic reactions. It can be expected to react with electrophiles such as acyl chlorides or alkyl halides. The proximity of the bulky bromine and the hydroxyl group could influence the accessibility of this amino group to reactants.

Computational models can be used to calculate reactivity descriptors, such as the Fukui function, which predicts the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. eurjchem.com For this compound, these calculations would likely confirm the high reactivity of the 6-position on the ring and the nitrogen atom of the amino group.

Solvent Effects on Reactivity and Molecular Properties

The surrounding solvent environment can have a profound impact on the reactivity and properties of a molecule. For this compound, which contains both polar (hydroxyl, amino) and nonpolar (aromatic ring) regions, solvent effects are expected to be significant.

In polar protic solvents, such as water or alcohols, the hydroxyl and amino groups can participate in hydrogen bonding with solvent molecules. This can stabilize the ground state and influence the energy of transition states. For example, a study on the photooxidation of monosubstituted phenols in different solvents showed that the reaction efficiency is dependent on solvent polarity. cdnsciencepub.com

Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). psu.edu These models can predict how properties such as conformational equilibrium, pKa values, and reaction rates change in different solvent environments. For this compound, it is expected that polar solvents would stabilize charged intermediates and transition states, potentially altering reaction pathways and selectivities compared to nonpolar solvents. A study on aminophenols showed that increasing the dielectric constant of the solvent can affect various molecular parameters. eurjchem.com

Methodological Innovations in Research Pertaining to 4 1 Aminoethyl 2 Bromophenol

Development of Analytical Techniques for Reaction Monitoring and Mechanistic Study (Excluding Compound Characterization Data)

The ability to monitor a chemical reaction in real-time and to elucidate its mechanism is fundamental to optimizing reaction conditions, improving yield and purity, and ensuring safe scale-up. For the synthesis of 4-(1-Aminoethyl)-2-bromophenol, which can be prepared through various synthetic routes, several analytical techniques have been adapted for in-situ monitoring and mechanistic investigations.

One common synthetic pathway involves the reductive amination of a corresponding acetophenone (B1666503) precursor. Monitoring the progress of such reactions is critical. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. By periodically sampling the reaction mixture, the disappearance of the starting material and the appearance of the product can be quantified. This allows for the determination of reaction kinetics, including the rate constants of consecutive reaction steps. acs.org For instance, a study might reveal a two-step process where an intermediate imine is formed first, followed by its reduction to the final amine.

Kinetic data obtained from HPLC can be plotted to understand the reaction order and the influence of various parameters such as temperature, pressure, and catalyst loading. Spectroscopic techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also invaluable. These methods can track the concentration of functional groups in real-time without the need for sampling. For example, the disappearance of the carbonyl peak of the ketone and the appearance of C-N stretching vibrations can be continuously monitored.

To probe the reaction mechanism, techniques that can identify transient intermediates are employed. For instance, electrospray ionization mass spectrometry (ESI-MS) can be coupled with a reaction setup to detect and identify short-lived intermediates, providing direct evidence for a proposed reaction pathway. acs.org Isotope labeling studies, where a labeled starting material (e.g., using deuterium) is used, can also shed light on the mechanism by tracking the position of the label in the product and any byproducts.

A summary of analytical techniques used for reaction monitoring in related syntheses is presented in Table 1.

Table 1: Analytical Techniques for Reaction Monitoring

| Technique | Information Gained | Application Example |

|---|---|---|

| HPLC | Quantifies reactants, products, and byproducts. acs.org | Determining reaction kinetics and conversion rates. |

| In-situ FTIR/Raman | Tracks changes in functional group concentrations. | Monitoring the disappearance of a ketone and appearance of an amine. |

| ESI-MS | Identifies reaction intermediates and products. acs.org | Elucidating the reaction pathway by detecting transient species. |

The use of resin-bound indicators, such as those based on bromophenol blue, has also been explored for monitoring the completion of reactions on a solid phase, which could be adapted for related solution-phase syntheses. researchgate.net

Strategies for Isolation and Purification of Complex Reaction Mixtures

Following the completion of the synthesis of this compound, the target compound must be isolated from a potentially complex mixture containing unreacted starting materials, reagents, catalysts, and byproducts. The choice of purification strategy depends on the physicochemical properties of the compound and the impurities present.

A common initial step is a liquid-liquid extraction to separate the product from water-soluble and water-insoluble impurities. The pH of the aqueous phase can be adjusted to exploit the basic nature of the amino group in this compound, allowing for its selective extraction. rsc.org

Chromatographic techniques are central to achieving high purity. Flash column chromatography using silica (B1680970) gel is a standard method. rsc.org The choice of eluent system is critical and is typically optimized using thin-layer chromatography (TLC). orgsyn.org A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating the desired product from less polar starting materials and more polar byproducts. rsc.org For compounds that are difficult to separate on silica, reversed-phase chromatography (e.g., using C18-functionalized silica) can be an effective alternative. rsc.org

Crystallization is another powerful purification technique, particularly for obtaining a highly pure, crystalline solid. iucr.org The selection of an appropriate solvent or solvent system is crucial. A good solvent will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the solution. iucr.org For this compound, which possesses both a polar amino group and a less polar bromophenyl group, a mixed solvent system might be required to achieve optimal crystallization. smolecule.com The hydrochloride salt of the compound may exhibit different solubility and crystallization properties, which can be advantageous for purification. sigmaaldrich.com

In some cases, specialized techniques like ion-exchange chromatography may be employed, taking advantage of the ionizable amino group to bind the compound to a resin, which is then eluted by changing the pH or salt concentration. unc.edu

Table 2: Purification Strategies for this compound

| Technique | Principle | Key Considerations |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on solubility and pKa. rsc.org | pH adjustment to control the ionization state of the amine. |

| Flash Chromatography | Separation based on polarity differences on a stationary phase. rsc.orgorgsyn.org | Selection of appropriate eluent system and stationary phase. |

| Crystallization | Formation of a solid crystalline lattice from a supersaturated solution. iucr.org | Choice of solvent system to maximize yield and purity. |

Scale-Up Considerations for Laboratory and Pilot Plant Syntheses

Transitioning a synthetic procedure from a laboratory scale (milligrams to grams) to a pilot plant scale (kilograms) presents a unique set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. researchgate.net

One of the primary considerations is heat management. Many reactions, such as reductive aminations or hydrogenations, are exothermic. researchgate.net On a small scale, heat dissipates relatively easily, but on a larger scale, inefficient heat removal can lead to a runaway reaction. Pilot plant reactors are equipped with sophisticated cooling jackets and internal cooling coils to manage the heat load effectively. researchgate.net Continuous flow reactors are also being increasingly used as they offer superior heat and mass transfer, making exothermic reactions safer and more controllable. researchgate.net

Mixing is another critical factor. In a large reactor, achieving homogeneous mixing can be difficult, potentially leading to localized "hot spots" or areas of high reactant concentration, which can result in the formation of byproducts. researchgate.net The design of the stirrer and the reactor geometry are optimized in pilot plants to ensure efficient mixing. researchgate.net

The choice of reagents and solvents may also need to be reconsidered for scale-up. Reagents that are safe and easy to handle in a lab fume hood may pose significant hazards on a larger scale. Similarly, solvents used in the lab, such as chlorinated solvents, may be undesirable in a pilot plant due to environmental and safety concerns. whiterose.ac.uk The work-up and purification procedures also need to be scalable. Large-scale chromatography can be expensive and time-consuming, so optimizing the reaction to minimize impurities that require chromatographic removal is crucial. Crystallization is often a more practical purification method at scale. google.com

Process safety analysis, including Hazard and Operability (HAZOP) studies, is essential before any scale-up is attempted. This involves identifying potential hazards and implementing control measures to mitigate them.

Table 3: Key Considerations for Scale-Up

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Heat Transfer | High surface area-to-volume ratio, easy heat dissipation. | Lower surface area-to-volume ratio, requires efficient cooling systems. researchgate.net |

| Mixing | Generally efficient with standard magnetic or overhead stirrers. | Requires specialized impellers and reactor design for homogeneity. researchgate.net |

| Reagent/Solvent Choice | Wider range of options available. | Focus on safety, cost, and environmental impact. whiterose.ac.uk |

| Purification | Chromatography is common. rsc.org | Crystallization is often preferred over large-scale chromatography. google.com |

| Safety | Standard laboratory safety protocols. | Comprehensive process safety management and HAZOP studies required. |

Q & A

Q. What structural features of 4-(1-Aminoethyl)-2-bromophenol influence its chemical reactivity and biological activity?

The compound’s reactivity and bioactivity arise from two key structural motifs:

- Bromine atom : Participates in halogen bonding, enhancing interactions with biological targets like enzymes or receptors .

- Aminoethyl group (-CH₂CH₂NH₂) : Enables hydrogen bonding and electrostatic interactions with active sites, modulating ligand-receptor binding . The stereochemistry (R/S configuration) of the aminoethyl group further impacts bioactivity, as seen in enantiomer-specific studies .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

- Step 1 : Bromination of phenol derivatives (e.g., 4-ethylphenol) using bromine (Br₂) in the presence of FeBr₃ as a catalyst to introduce the bromine atom .

- Step 2 : Introduction of the aminoethyl group via reductive amination or a Mannich-like reaction, using formaldehyde and ammonia/amines under controlled pH . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like over-bromination .

Q. What are the recommended storage conditions for this compound in research settings?

- Stability : Store under inert atmosphere (argon/nitrogen) to prevent oxidation of the amine group.

- Temperature : Room temperature (20–25°C) is sufficient for short-term storage, but long-term stability requires desiccation to avoid hydrolysis .

- Handling : Use anhydrous solvents during experiments to preserve reactivity .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition studies : Acts as a ligand for enzymes involved in neurotransmitter synthesis (e.g., tyrosine hydroxylase) due to its halogen-bonding capability .

- Cellular signaling modulation : Investigated for its role in disrupting G-protein-coupled receptor (GPCR) pathways .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) in HPLC to separate R- and S-enantiomers .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the amination step to favor a specific enantiomer .

- Quality control : Validate purity using polarimetry or circular dichroism (CD) spectroscopy .

Q. What spectroscopic and computational methods are recommended for characterizing target interactions of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies binding-induced chemical shifts in the compound or target protein .

- Molecular docking : Software like AutoDock Vina predicts binding modes with biological targets, leveraging halogen-bonding parameters .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

- Purity verification : Use LC-MS to confirm sample integrity, as impurities (e.g., de-brominated byproducts) may skew bioassay results .

- Experimental replication : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .

- Meta-analysis : Compare data across studies using tools like Connected Papers to identify methodological outliers .

Q. What strategies can enhance the pharmacokinetic properties of this compound derivatives?

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve bioavailability .

- Halogen substitution : Replace bromine with iodine to enhance lipophilicity and blood-brain barrier penetration, as seen in analogous compounds .

Q. How does chirality impact the biological activity of this compound?

- Enantioselective assays : Compare R- and S-enantiomers in cell-based assays (e.g., cAMP modulation in GPCR pathways) to identify stereospecific effects .

- Structural analogs : Synthesize and test diastereomers to isolate contributions of chiral centers to activity .

Q. What is the effect of halogen substitution (Br → Cl/F/I) in the 4-(1-Aminoethyl)-2-halophenol series?

- Reactivity trends : Bromine’s polarizability supports stronger halogen bonding vs. chlorine or fluorine, while iodine increases steric bulk .

- Biological impact : Bromine analogs show higher binding affinity to hydrophobic enzyme pockets compared to fluorine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.